2-Methoxyquinoxalin-6-amine is a heterocyclic compound characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing two nitrogen atoms. This compound features a methoxy group (-OCH₃) at the second position and an amino group (-NH₂) at the sixth position of the quinoxaline ring. The unique structural features of 2-methoxyquinoxalin-6-amine contribute to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is synthesized through various organic reactions involving quinoxaline derivatives. Quinoxaline itself can be derived from the condensation of o-phenylenediamine and α,β-unsaturated carbonyl compounds. The specific synthesis of 2-methoxyquinoxalin-6-amine often involves further functionalization of quinoxaline intermediates.
2-Methoxyquinoxalin-6-amine belongs to the class of heterocyclic amines, specifically quinoxalines, which are known for their diverse biological activities. This class of compounds has been studied for their potential use as pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
The synthesis of 2-methoxyquinoxalin-6-amine can be achieved through several methods, including:
Key data regarding its molecular structure includes:
2-Methoxyquinoxalin-6-amine participates in various chemical reactions, including:
For example, acylation can be performed by reacting 2-methoxyquinoxalin-6-amine with acetic anhydride under basic conditions to yield N-acetyl derivatives.
The mechanism of action for 2-methoxyquinoxalin-6-amine primarily involves its interaction with biological targets such as enzymes or receptors. Its amino group allows it to form hydrogen bonds with active sites on proteins, potentially inhibiting or modulating their activity.
Research indicates that quinoxaline derivatives exhibit activity against various cancer cell lines, suggesting that 2-methoxyquinoxalin-6-amine may act as an anti-cancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity.
2-Methoxyquinoxalin-6-amine has several scientific applications:
The quinoxaline core (benzopyrazine) is a bicyclic heteroaromatic system comprising a benzene ring fused with a pyrazine ring. This scaffold exhibits unique electronic properties due to the presence of two symmetrically positioned nitrogen atoms, which confer significant electron-deficient character. The π-deficient nature facilitates nucleophilic substitution reactions and influences intermolecular interactions in biological systems. 2-Methoxyquinoxalin-6-amine exemplifies this architecture, featuring an electron-donating methoxy (-OCH₃) group at position 2 and an amino (-NH₂) group at position 6. These substituents create push-pull electronic effects, modulating the compound's reactivity and binding affinity with biological targets [1] [10].
Table 1: Key Physicochemical Properties of 2-Methoxyquinoxalin-6-amine
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₉H₉N₃O | Defines elemental composition |
Molecular Weight | 175.19 g/mol | Impacts pharmacokinetics |
SMILES Notation | NC₁=CC(OC)=C₂N=CC=NC₂=C₁ | Encodes molecular structure |
CAS Registry Number | 103755-50-6 | Unique compound identifier |
Boiling Point | 374.4°C ± 37.0°C (est.) | Indicates thermal stability |
Structurally, quinoxaline differs from isomeric scaffolds like quinazoline or phthalazine in nitrogen atom placement, leading to distinct dipole moments (≈2.0 Debye) and electronic distributions. The planar conformation of quinoxalines enables intercalation with biomacromolecules, while the methoxy group's steric and electronic effects influence ring electron density. Computational studies reveal that methoxy substitution at C2 increases electron density at C3, whereas amino substitution at C6 enhances resonance stabilization through conjugation with the pyrazine nitrogens [1] [6] [9].
Quinoxaline derivatives emerged as privileged scaffolds in medicinal chemistry following the discovery of natural products like echinomycin (quinomycin family) in the 1960s. Echinomycin, isolated from Streptomyces cultures, contains two quinoxaline-2-carboxylic acid units linked to a cyclic octadepsipeptide. It demonstrated potent antibiotic and antitumor activity through DNA bis-intercalation, preferentially binding CG-rich regions. This discovery validated quinoxaline as a biologically relevant core and spurred synthetic campaigns to develop analogues [3] [7].
Table 2: Milestones in Quinoxaline-Based Drug Development
Era | Key Advance | Biological Significance |
---|---|---|
1960s–1970s | Isolation of echinomycin | Validated DNA intercalation mechanism |
1980s–1990s | Development of quinoxaline 1,4-dioxide antibiotics | Exploited hypoxia-selective cytotoxicity |
2000s–Present | Design of HDAC inhibitors (e.g., tasquinimod) | Targeted epigenetic regulation in cancer |
In the 1970s, synthetic efforts produced quinoxaline 1,4-dioxides (e.g., compound 130 from Streptomyces ambrofaciens), which exhibited enhanced antibacterial activity under anaerobic conditions. These compounds functioned as prodrugs, with metabolic activation generating reactive intermediates. The 2000s witnessed the advent of quinoxaline-based epigenetic modulators, notably tasquinimod, which entered Phase III trials for prostate cancer. Tasquinimod inhibits histone deacetylases (HDACs) and modulates tumor angiogenesis and immune responses, though its precise mechanism remains under investigation [3] [7].
Substituents on the quinoxaline ring critically determine biological activity. The 2-methoxy-6-amino pattern in 2-Methoxyquinoxalin-6-amine enables dual functionality:
In anxiolytic applications, derivatives like compound 2b (containing quinoxaline linked to β-phenylethylamine) demonstrated efficacy in rodent models. The methoxy group was crucial for reducing stress responses in elevated plus maze (EPM) tests, increasing time spent in illuminated areas by 28.2% versus controls (p<0.01). The amino group facilitated interactions with serotonin receptors, though without the sedative effects of benzodiazepines [5].
For anticancer activity, quinoxaline-based HDAC inhibitors (e.g., compound 6c) leverage the amino group to coordinate zinc in HDAC catalytic pockets. Methoxy substituents enhance selectivity; 6c inhibited HDAC1/4/6 with IC₅₀ values of 1.76 μM, 1.39 μM, and 3.46 μM, respectively. It induced apoptosis in HepG-2 cells via Bax/Bcl-2 pathway modulation, elevating Bax expression by 9.98-fold [7].
Table 3: Bioactivity of Methoxy/Amino-Substituted Quinoxalines
Activity | Lead Compound | Key Substituent Role | Efficacy |
---|---|---|---|
Anxiolytic | 2b | Amino group enables receptor H-bonding | 53.7% time in light chamber (LDB test) |
Anticancer (HDACi) | 6c | Methoxy enhances cellular uptake | IC₅₀ = 1.39 μM (HDAC4); 1.53 μM (HepG-2) |
Antibacterial | Quinoxaline 1,4-dioxides | Amino group metabolic activation | Anaerobic potency increase (100-fold) |
Antibacterial quinoxaline 1,4-dioxides further demonstrate the amino group's role as a metabolic "trigger." Reduction under hypoxia generates cytotoxic species, explaining their higher in vivo versus in vitro activity (up to 100-fold enhancement). This property is harnessed in agrochemicals like 5,6,7,8-tetrachloroquinoxaline, a fungicide where methoxy groups mitigate phytotoxicity [3] [8]. The strategic placement of methoxy and amino groups thus enables fine-tuning of quinoxaline derivatives for diverse therapeutic applications.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7